molecular formula C6H9NO2 B068555 (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid CAS No. 159700-58-0

(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid

Cat. No. B068555
CAS RN: 159700-58-0
M. Wt: 127.14 g/mol
InChI Key: GALLMPFNVWUCGD-INEUFUBQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid”, also known as vinyl-ACCA, is a sterically constrained α-amino acid . It is in high demand due to its pharmaceutical importance .


Synthesis Analysis

The asymmetric synthesis of vinyl-ACCA is achieved via a two-step SN2 and SN2’ alkylation of a novel axially chiral nucleophilic glycine equivalent . This method provides excellent yields and diastereoselectivity, making it suitable for practical synthesis .


Molecular Structure Analysis

The molecular structure of vinyl-ACCA can be determined using spectroscopic and X-ray crystallographic analysis . The R/S nomenclature is used to unambiguously name the enantiomers of a compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of vinyl-ACCA include SN2 and SN2’ alkylation . This process involves the use of a novel axially chiral nucleophilic glycine equivalent .

Scientific Research Applications

  • Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors :

    • (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid, referred to as vinyl-ACCA, is an essential pharmacophoric unit in a new generation of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors. Its sterically constrained structure is employed in over a dozen drugs under development, highlighting its significance in creating asymmetrically synthesized compounds and the high demand for vinyl-ACCA. The methods for preparation and synthesis, including biocatalytic, catalytic, and stoichiometric chirality sources, are critically discussed in terms of operational convenience, practicality, and scalability (Sato et al., 2016).
  • Asymmetric Synthesis Methods :

    • A new process for the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid has been developed, which is important for pharmaceutical applications. The sequence of reactions includes PTC alkylation, homogeneous SN2′ cyclization, and disassembly of the resultant Ni(II) complex. This method is praised for its operational convenience and scalability up to 6 g of the starting Ni(II) complex (Kawashima et al., 2015).
  • Building Blocks in Synthesis of Potent Inhibitors :

    • This compound is a key building block in the synthesis of potent inhibitors of the hepatitis C virus NS3 protease, demonstrating its critical role in antiviral drug development. The process of synthesizing vinyl-ACCA derivatives has been refined to deliver the amino acid in high enantiomeric excess (ee), which is important for the effectiveness of the final pharmaceutical products (Beaulieu et al., 2005).

properties

IUPAC Name

(1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-4-3-6(4,7)5(8)9/h2,4H,1,3,7H2,(H,8,9)/t4-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALLMPFNVWUCGD-INEUFUBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1C[C@@]1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437393
Record name (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid

CAS RN

159700-58-0
Record name (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid
Reactant of Route 2
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid
Reactant of Route 3
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid
Reactant of Route 4
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid
Reactant of Route 5
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid
Reactant of Route 6
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.